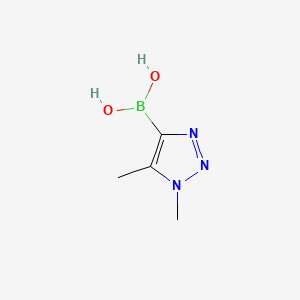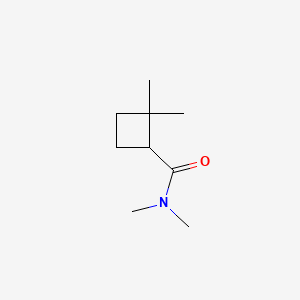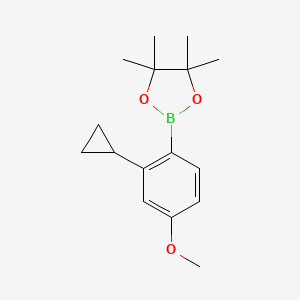
2-(2-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a dioxaborolane ring. It is commonly used as a building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclopropyl-4-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product. The scalability of the synthesis process allows for the efficient production of this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted phenyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve heating the reaction mixture to moderate temperatures (80-100°C) and maintaining an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include various substituted phenyl derivatives, phenols, and quinones. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
2-(2-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other fine chemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This reactivity is crucial for the compound’s role in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-4-methoxyphenylboronic acid: Shares a similar structure but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane ring but lacks the cyclopropyl and methoxyphenyl groups.
Uniqueness
2-(2-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group, a methoxyphenyl group, and a dioxaborolane ring. This unique structure imparts specific reactivity and properties that make it valuable in various chemical syntheses and applications .
Propiedades
Fórmula molecular |
C16H23BO3 |
|---|---|
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
2-(2-cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-9-8-12(18-5)10-13(14)11-6-7-11/h8-11H,6-7H2,1-5H3 |
Clave InChI |
PKQGGDAICYLBJK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


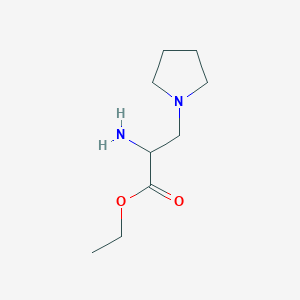
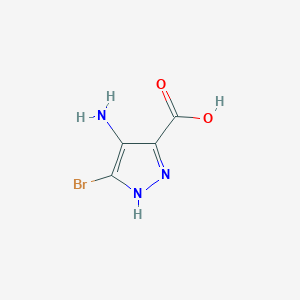
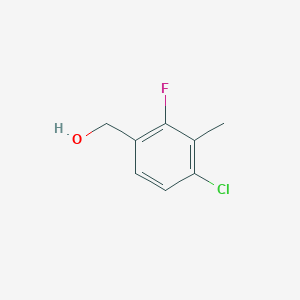

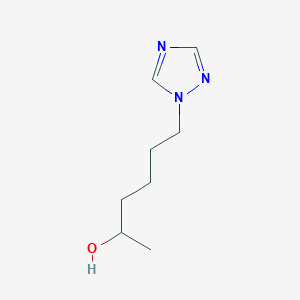
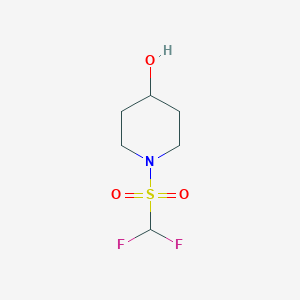
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)


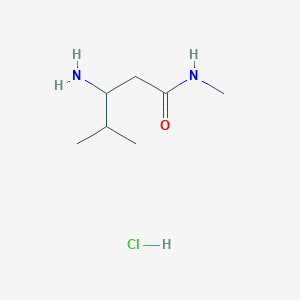
![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)
